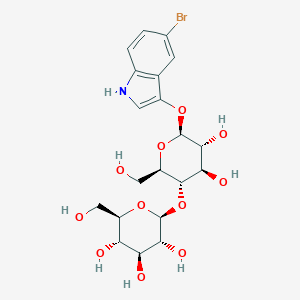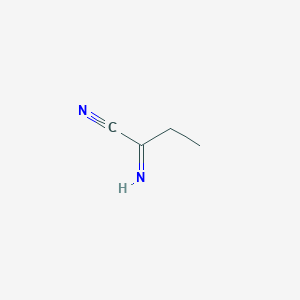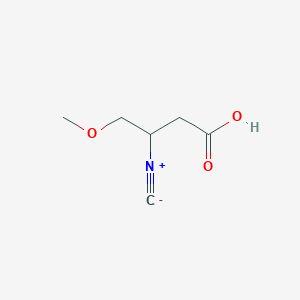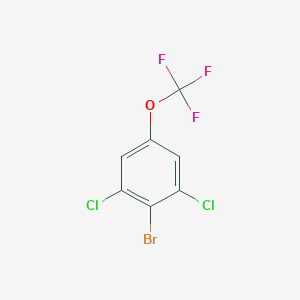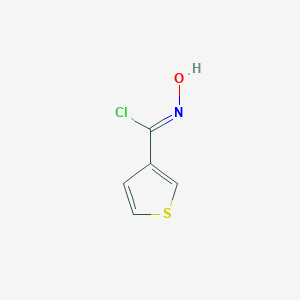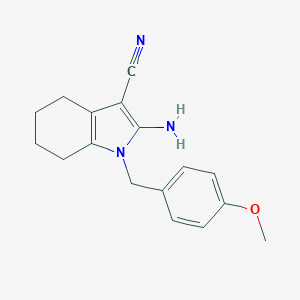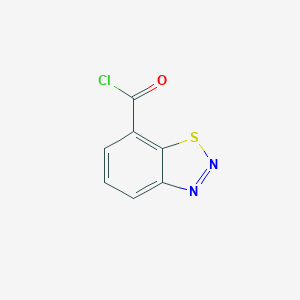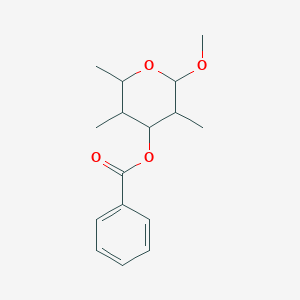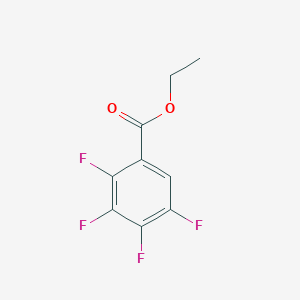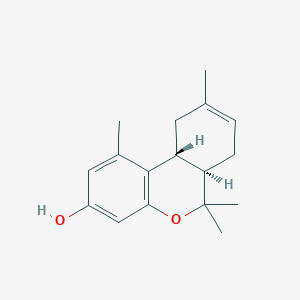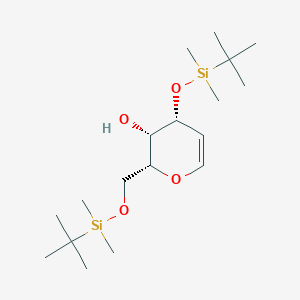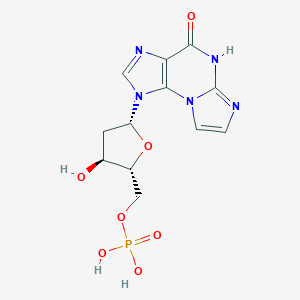
N(2),3-Ethenodeoxyguanosine 5'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),3-Ethenodeoxyguanosine 5'-phosphate, also known as εdG-5'P, is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens such as vinyl chloride and ethylene oxide. This modified nucleotide has been extensively studied due to its potential role in the initiation and progression of cancer.
Mecanismo De Acción
The mechanism of action of εdG-5'P involves its incorporation into DNA during replication. This modified nucleotide can base pair with adenine, resulting in a G to A transition mutation. This mutation can lead to the formation of oncogenes or the inactivation of tumor suppressor genes, which can promote the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of εdG-5'P are not well understood, but it is believed to cause DNA damage and mutations. In addition, εdG-5'P has been shown to inhibit the activity of certain DNA repair enzymes, which can further increase the risk of DNA damage and mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using εdG-5'P in lab experiments include its potential as a biomarker for exposure to carcinogens and its ability to induce mutations in DNA. However, the limitations of using εdG-5'P include its instability and the need for specialized analytical techniques to detect and quantify it.
Direcciones Futuras
For research on εdG-5'P include the development of more sensitive and specific analytical techniques for its detection and quantification, the investigation of its role in the initiation and progression of cancer, and the development of strategies to prevent its formation and incorporation into DNA.
Conclusion:
In conclusion, εdG-5'P is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens. It has been extensively studied in the field of cancer research due to its potential role in the initiation and progression of cancer. The synthesis of εdG-5'P is challenging, and its instability and the need for specialized analytical techniques to detect and quantify it are limitations to its use in lab experiments. However, εdG-5'P has potential as a biomarker for exposure to carcinogens and as a tool for inducing mutations in DNA. Future research on εdG-5'P will help to further our understanding of its role in cancer development and may lead to the development of strategies to prevent its formation and incorporation into DNA.
Métodos De Síntesis
The synthesis of εdG-5'P involves the reaction of deoxyguanosine with a carcinogen that contains a double bond, such as vinyl chloride or ethylene oxide. This reaction results in the formation of εdG, which is then phosphorylated to form εdG-5'P. The synthesis of εdG-5'P is challenging due to its instability and the need for specialized analytical techniques to detect and quantify it.
Aplicaciones Científicas De Investigación
εdG-5'P has been extensively studied in the field of cancer research, as it is believed to be a biomarker for exposure to certain carcinogens. It has been detected in the urine and blood of individuals exposed to vinyl chloride and ethylene oxide, and its levels have been correlated with the risk of developing cancer. In addition, εdG-5'P has been shown to induce mutations in DNA, which can lead to the initiation and progression of cancer.
Propiedades
Número CAS |
121055-52-5 |
|---|---|
Nombre del producto |
N(2),3-Ethenodeoxyguanosine 5'-phosphate |
Fórmula molecular |
C12H14N5O7P |
Peso molecular |
371.24 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
Clave InChI |
MLEPRVZQWBELSK-XLPZGREQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Otros números CAS |
121055-52-5 |
Sinónimos |
edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



